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molecular formula C17H19N3O2 B8328932 N-(2-aminophenyl)-4-morpholinobenzamide

N-(2-aminophenyl)-4-morpholinobenzamide

Cat. No. B8328932
M. Wt: 297.35 g/mol
InChI Key: BRBWRHWPBGPXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247562B2

Procedure details

A solution of 1-(N-t-butoxycarbonylamino)-2-aminobenzene (Method 17; 104 mg, 0.5 mmol) in DMF (1.6 ml) was added to 4-morpholinobenzoic acid (149 mg, 0.5 mmol) followed by 4-(4,6-dimethoxy-1,3,5-triazinyl-2-yl)-4-methylmorpholinium chloride (Method 18, 138 mg, 0.5 mmol) and the reaction mixture stirred at ambient temperature for 48 hours. The solvent was removed in vacuo and the resultant residue partitioned between ethyl acetate and water. The organic phase was separated, then washed with water, brine and dried over sodium sulfate then filtered. The organic extracts were concentrated by half and a 4M solution of hydrogen chloride in 1,4-dioxane (1 ml) added. The reaction mixture was stirred at ambient temperature for a further 64 hours and the resultant precipitate was collected by filtration. This solid was purified by preparative mass triggered HPLC, eluting with an increasing gradient of acetonitrile in water (which contains 5% (v/v) of a 1% (v/v) solution of formic acid in methanol) to afford the title compound (17 mg, 12%); NMR Spectrum: (DMSO-d6) 3.25 (m, 4H), 3.76 (m, 4H), 4.83 (s, 2H), 6.60 (m, 1H), 6.79 (dd, 1H), 6.96 (m, 1H), 7.01 (d, 2H), 7.16 (dd, 1H), 7.90 (d, 2H), 9.31 (brs, 1H); Mass Spectrum: M+H+ 298.
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-(4,6-dimethoxy-1,3,5-triazinyl-2-yl)-4-methylmorpholinium chloride
Quantity
138 mg
Type
reactant
Reaction Step Two
Yield
12%

Identifiers

REACTION_CXSMILES
C(O[C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15])=[O:7])(C)(C)C.[O:16]1[CH2:21][CH2:20][N:19]([C:22]2[CH:30]=[CH:29][C:25](C(O)=O)=[CH:24][CH:23]=2)[CH2:18][CH2:17]1>CN(C=O)C>[NH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[NH:8][C:6](=[O:7])[C:25]1[CH:24]=[CH:23][C:22]([N:19]2[CH2:18][CH2:17][O:16][CH2:21][CH2:20]2)=[CH:30][CH:29]=1

Inputs

Step One
Name
Quantity
104 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=CC=C1)N
Name
Quantity
149 mg
Type
reactant
Smiles
O1CCN(CC1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
1.6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
4-(4,6-dimethoxy-1,3,5-triazinyl-2-yl)-4-methylmorpholinium chloride
Quantity
138 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at ambient temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant residue partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts were concentrated by half
ADDITION
Type
ADDITION
Details
a 4M solution of hydrogen chloride in 1,4-dioxane (1 ml) added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for a further 64 hours
Duration
64 h
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
This solid was purified by preparative mass
WASH
Type
WASH
Details
eluting with an increasing gradient of acetonitrile in water (which

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)NC(C1=CC=C(C=C1)N1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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